molecular formula C15H14BrClN2O2 B238249 N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B238249
M. Wt: 369.64 g/mol
InChI Key: XFIJYBYFMZYANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a selective antagonist of the GABA(A) receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool to study the function of the GABA(A) receptor. N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in the regulation of neurotransmitter activity in the brain. N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has also been used to study the effects of GABA(A) receptor blockade on behavior and cognition in animal models.

Mechanism of Action

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a selective antagonist of the GABA(A) receptor. It binds to a specific site on the receptor and blocks the activity of GABA, which is the major inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide are primarily related to its effects on the GABA(A) receptor. In animal studies, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair memory and learning. These effects are consistent with the known role of the GABA(A) receptor in regulating these processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of GABA(A) receptor blockade without affecting other neurotransmitter systems. However, one limitation of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.

Future Directions

There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GABA(A) receptor antagonists for use in scientific research. Another area of interest is the use of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide and other GABA(A) receptor antagonists to study the role of the GABAergic system in the pathophysiology of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide to optimize its use in experimental paradigms.

Synthesis Methods

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves a multistep process that begins with the reaction of 2-bromo-5-methylpyridine with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide. The purity of the final product can be improved by recrystallization from a suitable solvent.

properties

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

Molecular Formula

C15H14BrClN2O2

Molecular Weight

369.64 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C15H14BrClN2O2/c1-9-7-11(17)3-5-13(9)21-8-15(20)19-14-6-4-12(16)10(2)18-14/h3-7H,8H2,1-2H3,(H,18,19,20)

InChI Key

XFIJYBYFMZYANV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C

Origin of Product

United States

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